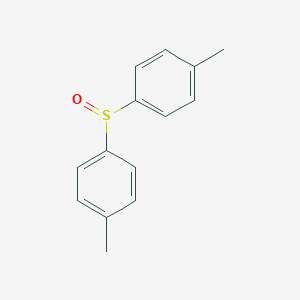

p-Tolyl sulfoxide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWNJEJCQHNDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170296 | |

| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Tolyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1774-35-2 | |

| Record name | 1,1′-Sulfinylbis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluene, 1,1'-sulfinylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-tolyl)sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Tolyl Sulfoxide

Chiral Synthesis Approaches

Chiral synthesis strategies are paramount for producing enantiopure sulfoxides. These methods can be broadly categorized into biocatalytic and chemocatalytic approaches, both aiming to deliver the target sulfoxide (B87167) with high enantiomeric excess (ee). libretexts.orgwiley-vch.de

The most direct method for preparing enantioenriched sulfoxides is the asymmetric oxidation of prochiral sulfides. wiley-vch.deresearchgate.net This transformation involves the selective delivery of an oxygen atom to one of the lone pairs of electrons on the sulfur atom of p-tolyl sulfide (B99878), creating a stereogenic center.

Biocatalysis offers a powerful and environmentally benign approach for the asymmetric oxidation of sulfides. illinois.edu These methods utilize whole microbial cells or isolated enzymes to catalyze the sulfoxidation with high stereoselectivity. libretexts.org

####### 1.1.1.1.1. Enzymatic Oxidation (e.g., Rhodococcus spp., Pseudomonas spp.)

Whole-cell biotransformations using various microorganisms are effective for synthesizing chiral sulfoxides. Strains of Rhodococcus and Pseudomonas have demonstrated notable efficacy in the asymmetric oxidation of p-tolyl sulfides.

Whole cells of Rhodococcus sp. CCZU10-1 have been used for the bio-oxidation of phenyl methyl sulfide and its derivatives. nih.gov For instance, this strain can produce optically pure (S)-sulfoxides with greater than 99.9% enantiomeric excess. nih.gov The use of an n-octane-water biphasic system can be employed to overcome the low water solubility of the sulfide substrate. nih.gov Some Rhodococcus species contain cytochrome P450 monooxygenases that are responsible for the asymmetric oxidation of sulfides, predominantly yielding the (S)-sulfoxide. researchgate.net

Similarly, certain strains of Pseudomonas have been investigated for their ability to synthesize chiral sulfoxides. For example, Pseudomonas monteilii CCTCC M2013683 was found to be capable of producing chiral sulfoxides. almacgroup.com The catabolic pathways in Pseudomonas putida for compounds like toluene (B28343) involve oxidation steps that are catalyzed by specific enzymes, demonstrating the inherent oxidative capabilities of this genus. nih.gov

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|

| Phenyl Methyl Sulfide | Rhodococcus sp. CCZU10-1 | (S)-Phenyl Methyl Sulfoxide | >99.9% | S | nih.gov |

| p-Tolyl Methyl Sulfide | Rhodococcus sp. ECU0066 (recombinant P450SMO) | (S)-p-Tolyl Methyl Sulfoxide | High | S | researchgate.net |

| p-Chlorothioanisole | Rhodococcus sp. ECU0066 (recombinant P450SMO) | (S)-p-Chlorophenyl Methyl Sulfoxide | High | S | researchgate.net |

####### 1.1.1.1.2. Flavin-containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are a class of enzymes that catalyze the oxygenation of soft nucleophiles, such as the sulfur atom in sulfides. nih.govmdpi.com These enzymes utilize NADPH and molecular oxygen to perform the oxidation. nih.gov The stereochemical outcome of the sulfoxidation of alkyl p-tolyl sulfides is dependent on the specific FMO isozyme used, the steric bulk of the alkyl group, and the reaction pH. nih.gov

Purified FMOs from rabbit lung and mini-pig liver have been shown to catalyze the enantioselective sulfoxidation of a series of alkyl p-tolyl sulfides. nih.gov For example, at pH 8.5, rabbit lung FMO oxidizes methyl p-tolyl sulfide to the corresponding (R)-(+)-sulfoxide with an enantiomeric excess greater than 99%. nih.gov The enantioselectivity generally decreases as the steric bulk of the alkyl substituent increases. nih.gov Bacterial FMOs, such as one from Methylophaga sp. (mFMO), have also been identified as valuable biocatalysts for producing optically active sulfoxides, including p-tolyl methyl sulfoxide. mdpi.com

| Substrate | FMO Isozyme Source | Product Configuration | Enantiomeric Purity (% R) | Reference |

|---|---|---|---|---|

| Methyl p-tolyl sulfide | Rabbit Lung | R | >99% | nih.gov |

| Ethyl p-tolyl sulfide | Rabbit Lung | R | 91% | nih.gov |

| Propyl p-tolyl sulfide | Rabbit Lung | R | 85% | nih.gov |

| Isopropyl p-tolyl sulfide | Rabbit Lung | R | 63% | nih.gov |

| Methyl p-tolyl sulfide | Mini-pig Liver | R | 91% | nih.gov |

| Ethyl p-tolyl sulfide | Mini-pig Liver | R | 82% | nih.gov |

Chemocatalytic methods, particularly those employing chiral transition metal complexes, are a cornerstone of asymmetric sulfoxidation. These systems offer high efficiency and tunability for producing enantiopure sulfoxides.

####### 1.1.1.2.1. Sharpless Oxidation

A highly effective method for the asymmetric oxidation of sulfides to sulfoxides utilizes a chiral titanium complex, often referred to as a modified Sharpless reagent. researchgate.netcapes.gov.br The original Sharpless epoxidation was developed for the asymmetric epoxidation of allylic alcohols. wikipedia.org This methodology was adapted for sulfide oxidation by Kagan and others, employing a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(O-i-Pr)4), an optically active diethyl tartrate (DET), and water, with tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as the oxidant. researchgate.netcapes.gov.brias.ac.inscispace.com

The reaction conditions, such as the ratio of catalyst components, solvent, and temperature, have been optimized to achieve high yields and enantioselectivities for various sulfides. ias.ac.inscispace.com For the oxidation of methyl p-tolyl sulfide, this method can produce (R)-methyl p-tolyl sulfoxide in high yield and with excellent enantiomeric excess. ias.ac.inscispace.com For example, using (R)-6,6′-Diphenyl-BINOL as the chiral ligand in combination with Ti(O-i-Pr)4 and aqueous TBHP in toluene at room temperature afforded (R)-methyl-p-tolyl sulfoxide in 81% yield and 91% ee. ias.ac.inscispace.com

| Chiral Ligand | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|---|

| (+)-Diethyl Tartrate | TBHP | 1,2-Dichloroethane | 90% | 89% | R | researchgate.net |

| (R)-6,6′-Diphenyl-BINOL | 70% aq. TBHP | Toluene | 81% | 91% | R | ias.ac.inscispace.com |

| (R)-BINOL | TBHP | Toluene | 90% | 73% | Not Specified | wiley-vch.de |

| Diol nih.gov | CHP | Not Specified | 42% | 95% | Not Specified | ucc.ie |

Asymmetric Oxidation of Sulfides

Catalytic Asymmetric Oxidation

Vanadium-catalyzed Oxidation with H₂O₂

Vanadium complexes have been effectively employed as catalysts for the asymmetric oxidation of p-tolyl methyl sulfide using hydrogen peroxide (H₂O₂) as a green oxidant. The enantioselectivity of these reactions is often influenced by the nature of the chiral ligands coordinated to the vanadium center. For instance, vanadium haloperoxidases can catalyze the enantioselective oxidation of organic sulfides. While some vanadium bromoperoxidases produce the (R)-enantiomer of methyl phenyl sulfoxide with high enantiomeric excess (ee), others may yield the (S)-enantiomer or racemic mixtures, highlighting the sensitivity of the catalyst structure to the stereochemical outcome. In one study, the oxidation of methyl p-tolyl sulfide with hydrogen peroxide catalyzed by a VO(acac)₂-Schiff base complex yielded (R)-(+)-methyl this compound with a 43% ee, which could be enhanced to 99.7% ee upon recrystallization. nih.gov

Molybdenum-catalyzed Oxidation with Hydrogen Peroxide

Molybdenum complexes are also effective catalysts for the oxidation of sulfides with hydrogen peroxide. smolecule.com Chiral bis-hydroxamic acid ligands in combination with MoO₂(acac)₂ have been used to prepare p-tolyl methyl sulfoxide in good yields with an enantiomeric excess of 81%. thieme-connect.de The efficiency of these catalytic systems is dependent on the ligand structure and reaction conditions.

Titanium-BINOL Complex Catalysis

The combination of titanium alkoxides and chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives forms a highly effective catalytic system for the asymmetric oxidation of sulfides. This method, often referred to as the Kagan-Modena oxidation, utilizes an oxidant such as tert-butyl hydroperoxide (TBHP). The presence of water has been found to be crucial for achieving high enantioselectivity. For the oxidation of methyl p-tolyl sulfide, this catalytic system can achieve high yields and enantioselectivities. researchgate.netillinois.edu For example, using (R)-6,6'-Diphenyl-BINOL as the chiral ligand in combination with Ti(O-i-Pr)₄ and 70% aqueous TBHP in toluene, (R)-methyl this compound was obtained in 81% yield with a 91% ee. researchgate.netillinois.edu The catalyst can be prepared in situ, and its activity and selectivity are influenced by the stoichiometry of the components and the solvent used. researchgate.netillinois.edu

| Ligand (mol%) | Ti(O-i-Pr)₄ (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 5 | 2.5 | Toluene | 20 | 81 | 91 | R |

| 10 | 5 | Toluene | 20 | 80 | 91 | R |

| 5 | 2.5 | CCl₄ | 20 | 85 | 93 | R |

| 5 | 2.5 | CH₂Cl₂ | 24 | 40 | 35 | R |

Catalytic Asymmetric Oxidation with Chiral Schiff Base Ligands

Chiral Schiff bases, when complexed with metal ions like vanadium, form potent catalysts for the asymmetric oxidation of sulfides. These ligands are readily synthesized from chiral amino alcohols and salicylaldehydes. The oxidation of methyl p-tolyl sulfide using a catalyst generated in situ from VO(acac)₂ and a chiral Schiff base ligand with H₂O₂ as the oxidant afforded the corresponding sulfoxide in high yield. nih.gov The initial enantiomeric excess of 43% for (R)-(+)-methyl this compound could be significantly improved to over 99% through recrystallization. nih.gov

Stoichiometric Asymmetric Syntheses with Chiral Auxiliaries

Stoichiometric methods for asymmetric synthesis rely on the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

Menthol (B31143) Derivatives

The Andersen synthesis, first reported in 1962, is a classic and widely used method for the preparation of enantiomerically pure sulfoxides. acs.org This method utilizes a diastereomerically pure sulfinate ester derived from a chiral alcohol, most commonly (-)-menthol. acs.orgnih.gov The key intermediate is (-)-menthyl (S)-p-toluenesulfinate, which is prepared by reacting p-toluenesulfinyl chloride with (-)-menthol. thieme-connect.deacs.org The resulting mixture of diastereomers can be separated by crystallization to yield the pure (S,S)-diastereomer. acs.org

Nucleophilic substitution of the menthoxy group by an organometallic reagent, such as a Grignard reagent or an organolithium reagent, proceeds with complete inversion of configuration at the sulfur atom. acs.org For the synthesis of this compound, reaction of (-)-menthyl (S)-p-toluenesulfinate with a methyl Grignard reagent (CH₃MgBr) yields (R)-(+)-methyl this compound with high enantiopurity. thieme-connect.de

| Chiral Auxiliary | Organometallic Reagent | Product | Stereochemical Outcome | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (-)-Menthyl (S)-p-toluenesulfinate | CH₃MgBr | (R)-(+)-Methyl this compound | Inversion at Sulfur | >99% |

(Camphorsulfonyl)oxaziridines

Chiral N-sulfonyloxaziridines, particularly those derived from camphor, are highly effective and selective stoichiometric oxidizing agents for the asymmetric oxidation of sulfides. (Camphorsulfonyl)oxaziridines are advantageous due to their stability and the high enantioselectivities they can induce. The oxidation of p-tolyl methyl sulfide with a chiral (camphorsulfonyl)oxaziridine provides access to optically active p-tolyl methyl sulfoxide. While these reagents generally exhibit good reactivity, they are known to be less reactive than other N-sulfonyloxaziridines, which can be beneficial for selective oxidations. The enantiomeric excess achieved in the oxidation of sulfides to sulfoxides using these reagents can range from 30-91%.

Nucleophilic Displacement on Chiral Sulfinate Esters

A prominent and widely utilized strategy for the synthesis of enantiomerically pure sulfoxides involves the nucleophilic displacement of a leaving group from a chiral sulfinate ester. This method allows for the transfer of chirality from a readily available chiral precursor to the sulfur center of the target sulfoxide.

Anderson Synthesis

The Anderson synthesis is a classic and still widely used method for preparing optically active sulfoxides. illinois.edu This approach relies on the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, which proceeds with inversion of configuration at the sulfur atom.

A key step in the Anderson synthesis involves the reaction of a chiral sulfinate ester with a Grignard reagent. For the synthesis of this compound, this typically involves the treatment of a menthyl p-toluenesulfinate with a methyl Grignard reagent (methylmagnesium bromide or iodide). illinois.edusmolecule.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic sulfur atom of the sulfinate ester, displacing the mentholate leaving group. This reaction is known to proceed with a high degree of stereospecificity, resulting in the formation of the corresponding sulfoxide with inversion of the stereochemistry at the sulfur center. illinois.edu The use of anhydrous conditions is crucial to prevent the hydrolysis of the Grignard reagent and the sulfinate ester. smolecule.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Chiral Menthyl p-toluenesulfinate | Methyl Grignard Reagent | This compound | Nucleophilic substitution at sulfur; Inversion of configuration. |

The success of the Anderson synthesis hinges on the availability of diastereomerically pure sulfinate esters. A commonly employed precursor is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate, often referred to as Andersen's reagent. thieme-connect.de This diastereomer can be obtained in high purity through crystallization from a diastereomeric mixture prepared by reacting p-toluenesulfinyl chloride with (-)-menthol. illinois.eduthieme-connect.de The well-defined stereochemistry of the starting sulfinate ester allows for the predictable and controlled synthesis of the desired enantiomer of the this compound. The reaction of (S,S)-menthyl p-toluenesulfinate with a methyl Grignard reagent yields (R)-methyl this compound due to the inversion of configuration at the sulfur atom. researchgate.net

| Starting Material | Key Property | Application |

| (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate | Diastereomerically pure | Precursor for enantiopure sulfoxides |

Sulfinate Ester Formation from Chiral Alcohols (e.g., Diacetone-d-glucose)

While menthol is a commonly used chiral auxiliary, other chiral alcohols can also be employed to prepare the necessary chiral sulfinate esters. Diacetone-d-glucose (B1670380) (DAG), a readily available and inexpensive chiral alcohol derived from glucose, has been successfully used for this purpose. nih.gov The reaction of p-toluenesulfinyl chloride with diacetone-d-glucose in the presence of a base yields a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated, and the desired diastereomer can be subjected to nucleophilic displacement with a Grignard reagent to afford the enantiomerically enriched this compound. This approach expands the range of chiral auxiliaries available for the synthesis of optically active sulfoxides. nih.gov

Kinetic Resolution Approaches

Kinetic resolution is another powerful strategy for obtaining enantiomerically pure compounds. This method relies on the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer.

Enzymatic Kinetic Resolution (e.g., Sulfoxide Reductases like MsrA)

Enzymatic methods offer a highly selective and environmentally benign approach to kinetic resolution. Sulfoxide reductases, such as methionine sulfoxide reductase A (MsrA), have emerged as effective biocatalysts for the kinetic resolution of racemic sulfoxides. rsc.orgfrontiersin.org MsrA enzymes selectively reduce one enantiomer of a sulfoxide to the corresponding sulfide, leaving the other enantiomer unreacted and thus enantiomerically enriched. rsc.orgnih.gov Specifically, MsrA enzymes are known to preferentially reduce the (S)-enantiomer of a wide range of sulfoxides. rsc.org This allows for the preparation of the (R)-enantiomer of the sulfoxide in high enantiomeric excess. frontiersin.orgnih.gov The enzymatic reduction typically requires a stoichiometric reductant, such as dithiothreitol (B142953) (DTT). acs.org This biocatalytic approach has been successfully applied to the kinetic resolution of various aryl alkyl sulfoxides, providing access to the (R)-enantiomers with high enantiomeric purity and in approximately 50% yield. frontiersin.orgnih.gov

| Enzyme | Substrate | Outcome | Key Advantage |

| Methionine Sulfoxide Reductase A (MsrA) | Racemic this compound | Enantiomerically enriched (R)-p-tolyl sulfoxide | High enantioselectivity and mild reaction conditions. rsc.orgfrontiersin.org |

Kinetic Resolution through Overoxidation to Sulfone

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. In the context of this compound synthesis, this can be achieved by the selective oxidation of one enantiomer of a racemic sulfoxide to the corresponding sulfone at a faster rate than the other enantiomer. This results in the unreacted sulfoxide being enriched in the less reactive enantiomer. wiley-vch.deresearchgate.net

This process can be complementary to asymmetric sulfide oxidation, where an initial enantiomeric excess (ee) is enhanced by the subsequent kinetic resolution of the sulfoxide product. researchgate.net Vanadium complexes, in particular, have been shown to be effective catalysts for this transformation. For instance, a system employing a chiral Schiff base ligand with [VO(acac)₂] and hydrogen peroxide can facilitate both the initial asymmetric oxidation of the sulfide and the subsequent kinetic resolution of the resulting sulfoxide. organic-chemistry.org The efficiency of the kinetic resolution is often dependent on reaction conditions such as temperature and solvent. researchgate.netorganic-chemistry.org For example, in some vanadium-catalyzed systems, higher temperatures have been found to promote higher enantioselectivities in the kinetic resolution step. researchgate.net The combination of an efficient initial asymmetric oxidation followed by an effective kinetic resolution provides a practical route to highly enantiomerically enriched alkyl aryl sulfoxides. organic-chemistry.org

| Catalyst System | Oxidant | Solvent | Temperature | Outcome |

| Vanadium complex with chiral Schiff base ligand | H₂O₂ | Dichloromethane or Chloroform | 0°C to 45°C | Enhanced enantiomeric excess of the unreacted sulfoxide. researchgate.netorganic-chemistry.org |

General Synthetic Approaches

β-Sulfinyl esters have emerged as versatile precursors for the synthesis of this compound and other sulfoxides. nih.gov They can be readily deprotonated by a variety of bases, followed by a retro-Michael addition to generate sulfenate anions (p-tolyl-SO⁻) in situ under mild conditions. encyclopedia.pubresearchgate.net These sulfenate anions are potent nucleophiles that can react with a range of electrophiles to form the desired sulfoxide products. encyclopedia.pub

The in situ generated p-tolyl sulfenate anion from a β-sulfinyl ester can be readily alkylated by treatment with alkyl iodides. mdpi.com This reaction provides a direct route to various alkyl p-tolyl sulfoxides. The enantioselectivity of this process has been investigated, and it has been found to be influenced by the nature of the alkyl halide. mdpi.com

For instance, the reaction of the sulfenate anion derived from a p-tolyl β-sulfinyl ester with methyl iodide provided the corresponding methyl this compound in good yield and moderate enantiomeric excess. mdpi.com However, the use of other alkyl halides such as ethyl iodide and allyl iodide resulted in a decrease in the enantiomeric excess of the products. mdpi.com The more reactive benzyl (B1604629) iodide also afforded lower enantioselectivity compared to methyl iodide, indicating a strong dependence of the stereochemical outcome on the electrophile. mdpi.com

| Alkyl Iodide | Product | Yield | Enantiomeric Excess (ee) |

| Methyl iodide | Methyl this compound | 77% | 57% |

| Ethyl iodide | Ethyl this compound | 63% (with excess electrophile) | Decreased |

| Allyl iodide | Allyl this compound | - | Decreased |

| Benzyl iodide | Benzyl this compound | - | Lower than with methyl iodide |

A significant advancement in the synthesis of chiral p-tolyl sulfoxides is the palladium-catalyzed asymmetric arylation of sulfenate anions generated from β-sulfinyl esters. nih.gov This methodology allows for the formation of aryl p-tolyl sulfoxides with high enantioselectivity. The success of this approach relies on the use of a chiral ligand that can effectively control the stereochemistry of the carbon-sulfur bond-forming step.

In this process, the p-tolyl sulfenate anion, generated in situ, undergoes a cross-coupling reaction with an aryl iodide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. The Josiphos-type ligand, specifically (R)-(S)-PPF-t-Bu₂, has been identified as a highly effective ligand for this transformation, affording the desired aryl this compound with up to 83% ee in the model reaction. mdpi.com When tert-butyl p-tolylsulfinylpropionate was reacted with allyl acetate (B1210297) in the presence of a palladium complex, the corresponding allyl sulfoxide was obtained in 82% yield. encyclopedia.pub

| Aryl Halide | Chiral Ligand | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Aryl Iodide | (R)-(S)-PPF-t-Bu₂ | Palladium(0) | Aryl this compound | - | Up to 83% |

| Allyl Acetate | - | Palladium(0) | Allyl this compound | 82% | - |

A novel, metal-free approach for the synthesis of alkynyl p-tolyl sulfoxides involves the trapping of in-situ generated p-tolyl sulfenate anions with hypervalent iodine-based electrophilic alkynylating reagents, such as ethynylbenziodoxolones (EBX). researchgate.netepfl.ch This method provides a mild and efficient route to a variety of alkynyl sulfoxides, including those with a p-tolyl group. epfl.ch

The reaction proceeds by generating the p-tolyl sulfenate anion from a suitable precursor, which then reacts with the EBX reagent to form the desired alkynyl sulfoxide. epfl.ch This methodology is compatible with a range of functional groups and provides access to valuable synthetic building blocks. researchgate.netepfl.ch

| Sulfenate Anion Source | Alkynylating Reagent | Conditions | Product | Yield |

| β-Sulfinyl ester | Ethynylbenziodoxolone (EBX) | Metal-free, mild | Alkynyl this compound | Up to 90% |

The generation of sulfenate anions as key intermediates is a cornerstone for various synthetic routes to this compound. chemrxiv.org While their generation from β-sulfinyl esters is a widely used method, other precursors can also be employed. researchgate.net Once formed, these highly reactive nucleophiles can be intercepted by a variety of electrophiles to yield the target sulfoxide. chemrxiv.org

The versatility of sulfenate anions allows for the formation of a diverse range of p-tolyl sulfoxides through reactions with different electrophilic partners. The choice of the precursor for the sulfenate anion can be tailored based on the desired reaction conditions and substrate compatibility. researchgate.net

| Sulfenate Anion Precursor | Electrophile | Product |

| β-Sulfinyl ester | Alkyl Halide | Alkyl this compound |

| β-Sulfinyl ester | Aryl Halide (with Pd catalyst) | Aryl this compound |

| β-Sulfinyl ester | Alkynylating Reagent | Alkynyl this compound |

From Benzyl Halides and Dimethyl Sulfoxide

A notable transition-metal-free method allows for the synthesis of benzyl methyl sulfoxides directly from benzyl halides using dimethyl sulfoxide (DMSO). In this reaction, DMSO serves a dual role as both the solvent and the source of the methylsulfinyl ("S(O)Me") group. The process is mediated by phenyltrimethylammonium (B184261) tribromide (PTAT) and involves a nucleophilic substitution and oxygen transformation sequence.

This approach offers a direct and convenient pathway for synthesizing various benzyl methyl sulfoxides. The reaction is generally tolerant of a range of functional groups on the benzyl halide. Optimized conditions typically involve heating the benzyl halide with PTAT in anhydrous DMSO. This method is advantageous as it avoids the common problem of overoxidation to sulfones and does not require expensive or toxic metal catalysts. Mechanistic studies suggest that the reaction proceeds through the decomposition of DMSO to dimethyl sulfide, which then reacts with the benzyl halide.

Conversion of Allyl Alcohol into Glyceraldehyde Derivatives via Co-oxidation with Thiol

The specific conversion of allyl alcohol into glyceraldehyde derivatives through a co-oxidation process with a thiol to form a this compound intermediate is not a widely documented standard synthetic route in the reviewed literature. While related reactions such as the Thiol-Olefin Co-oxidation (TOCO) exist, they typically yield β-hydroxysulfides from the reaction of thiols and olefins in the presence of oxygen. Another well-known asymmetric reaction involving allyl alcohol is the Sharpless epoxidation, which produces 2,3-epoxyalcohols using a titanium-tartrate catalyst and an oxidant. However, a direct pathway to glyceraldehyde derivatives via the specified co-oxidation involving a this compound could not be substantiated from the available data.

Synthesis of 1-Chloroalkyl p-Tolyl Sulfoxides

1-Chloroalkyl p-tolyl sulfoxides are versatile synthetic intermediates. Their synthesis can be accomplished from carbonyl compounds. For instance, 1-chlorovinyl p-tolyl sulfoxides are prepared through a Horner-Wadsworth-Emmons (HWE) reaction between aldehydes and a reagent generated in situ from chloromethyl this compound and diethyl chlorophosphate. This reaction typically uses two equivalents of a strong base like lithium diisopropylamide (LDA) and produces the desired vinyl sulfoxides in high yields.

These 1-chloroalkyl this compound derivatives are valuable in subsequent transformations. The addition of their carbanion to other carbonyl compounds yields adducts that can be converted into vinyl chlorides. Further dehydrochlorination can afford propargylic alcohols, demonstrating their utility as acetylide anion equivalents.

Synthesis of β-Keto Sulfoxides

The synthesis of β-keto sulfoxides is a fundamental transformation in organic chemistry, often accomplished through the acylation of a methyl sulfoxide. The classical approach involves the reaction of the carbanion of a methyl sulfoxide, such as methyl this compound, with an ester.

The process begins with the deprotonation of the methyl group of methyl this compound using a strong base, like sodium hydride or lithium diisopropylamide (LDA), to generate a potent nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the final β-keto sulfoxide. This method is a reliable route to a wide array of β-keto sulfoxides, which are themselves important precursors for synthesizing other complex molecules, including β-acylacrylic esters and α,β-butenolides.

Preparation of Vinyl Sulfoxides via Horner Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming carbon-carbon double bonds with high stereocontrol, and it has been adapted for the synthesis of vinyl sulfoxides. This reaction involves the olefination of aldehydes or ketones with phosphonate-stabilized carbanions. In the context of this compound derivatives, a specialized phosphonate (B1237965) reagent is used to introduce the p-tolylsulfinyl group into the final vinyl sulfoxide product.

The reaction is initiated by deprotonating the α-carbon of the phosphonate reagent with a strong base to form a phosphonate carbanion. This nucleophile then adds to a carbonyl compound (aldehyde or ketone). The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the alkene. While the classical HWE reaction typically favors the formation of E-alkenes, modifications to the phosphonate reagent can be used to achieve high Z-selectivity.

A specific reagent, (diphenoxyphosphoryl)methyl this compound, has been developed for the Z-selective synthesis of racemic and optically active vinyl sulfoxides. This reagent is employed in a Horner-type olefination reaction with various aromatic and aliphatic aldehydes.

The synthesis of the reagent itself involves the Arbuzov reaction of diphenylmethyl phosphite (B83602) with chloromethyl p-tolyl sulfide, followed by selective oxidation of the resulting sulfide to the sulfoxide. The olefination reaction is typically performed in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). The choice of a strong base (such as NaH, n-BuLi, or KHMDS) for generating the carbanion and the structure of the aldehyde substrate influences both the reaction yield and the Z/E stereoselectivity of the resulting α,β-unsaturated sulfoxide.

Table 1: Z-Selective Synthesis of Vinyl Sulfoxides Using (Diphenoxyphosphoryl)Methyl this compound and Various Aldehydes

| Aldehyde | Base | Yield (%) | Z:E Ratio |

|---|---|---|---|

| Benzaldehyde | NaH | 83 | 85:15 |

| Benzaldehyde | n-BuLi | 85 | 80:20 |

| Benzaldehyde | t-BuOK | 79 | 82:18 |

| p-Tolualdehyde | NaH | 85 | 90:10 |

| p-Nitrobenzaldehyde | NaH | 81 | 92:8 |

| Cinnamaldehyde | NaH | 75 | 78:22 |

| Cyclohexanecarboxaldehyde | NaH | 68 | 75:25 |

| Pivalaldehyde | NaH | 65 | 70:30 |

This table is generated based on findings related to the Horner olefination reaction for synthesizing vinyl sulfoxides.

Mechanistic Investigations

Stereochemical Mechanisms in Asymmetric Synthesis

The chiral sulfinyl group of p-tolyl sulfoxide (B87167) serves as a powerful controller of stereochemistry in a variety of synthetic methodologies. Its influence is evident in reactions occurring directly at the sulfur atom, as well as in transformations on adjacent or nearby functional groups. The following subsections explore the intricate stereochemical pathways in several fundamental asymmetric reactions where p-tolyl sulfoxide plays a pivotal role.

Inversion of Configuration at Sulfur in Anderson Synthesis

The Anderson synthesis is a cornerstone method for the preparation of enantiomerically pure sulfoxides, including this compound derivatives. semanticscholar.org A key feature of this synthesis is the highly stereospecific nature of the nucleophilic substitution at the chiral sulfur center. The reaction typically involves the treatment of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, such as a Grignard reagent. semanticscholar.orgrsc.org

The mechanism of this reaction is analogous to an SN2 process, where the incoming nucleophile attacks the sulfur atom from the side opposite to the leaving group, in this case, the mentholate. nih.gov This backside attack leads to a clean inversion of configuration at the sulfur stereocenter. semanticscholar.orgrsc.orgnih.govresearchgate.netmanchester.ac.uk The predictability and high fidelity of this stereochemical outcome are fundamental to the utility of the Anderson synthesis for accessing sulfoxides of a specific, desired chirality. researchgate.net

For instance, starting with (-)-menthyl (-)-p-toluenesulfinate, reaction with a Grignard reagent R-MgX will yield the corresponding (R)-alkyl this compound. The reliability of this inversion allows for the rational design and synthesis of a wide array of chiral sulfoxides with high enantiomeric purity. researchgate.net

Table 1: Stereochemical Outcome of the Anderson Synthesis

| Starting Material Configuration | Reagent | Product Configuration | Stereochemical Outcome |

| (SS)-Menthyl p-toluenesulfinate | R-MgX | (RS)-Alkyl this compound | Inversion |

| (RS)-Menthyl p-toluenesulfinate | R-MgX | (SS)-Alkyl this compound | Inversion |

Asymmetric Induction in Pummerer Rearrangement

The Pummerer rearrangement is a transformation of a sulfoxide into an α-acyloxy thioether upon treatment with an activating agent, typically acetic anhydride (B1165640). wikipedia.orgchem-station.comsynarchive.com When a chiral sulfoxide, such as an enantiopure this compound derivative, is employed, the reaction can proceed with a transfer of chirality from the sulfur atom to the adjacent carbon atom. This process is a valuable method for the synthesis of optically active α-functionalized sulfides.

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.org Subsequent elimination of a proton from the α-carbon, facilitated by the acetate (B1210297) counterion, generates a key intermediate known as a thionium (B1214772) ion (or sulfenium ion). wikipedia.orgtcichemicals.com This planar, achiral intermediate is then attacked by the acetate nucleophile.

The asymmetric induction arises from the conformational preferences in the transition state of the proton removal and subsequent nucleophilic attack. The bulky p-tolyl group on the sulfur atom can effectively shield one face of the molecule, directing the approach of the base and the subsequent nucleophile to the less hindered face. This facial selectivity in the deprotonation of the diastereotopic α-protons and the capture of the resulting thionium ion dictates the stereochemistry of the newly formed stereocenter. cdnsciencepub.com The efficiency of this chirality transfer can be influenced by the specific substrate and reaction conditions, but it provides a powerful route to enantiomerically enriched products. acs.org

Diastereoselectivity in Carbanionic Additions

The chiral sulfinyl group is a potent directing group for achieving high diastereoselectivity in the addition of carbanions to adjacent electrophilic centers, such as imines or carbonyls. The carbanion of (R)-(+)-methyl this compound, for example, adds to imines with a high degree of stereocontrol, enabling the asymmetric synthesis of complex molecules like alkaloids. acs.org

The stereochemical outcome is governed by the formation of a chelated transition state. The lithium cation of the lithiated sulfoxide coordinates to both the sulfinyl oxygen and the nitrogen atom of the imine, creating a rigid, cyclic transition state. In this conformation, the substituents on the sulfoxide (the p-tolyl group and the lone pair) and the imine orient themselves to minimize steric interactions.

The bulky p-tolyl group typically occupies a pseudo-equatorial position in the chair-like transition state, forcing the incoming electrophile (the imine carbon) to approach from a specific trajectory. This sterically biased arrangement ensures that the new carbon-carbon bond is formed with a strong preference for one diastereomer over the other. acs.org This principle of chelation-controlled addition is a general and powerful strategy in sulfoxide chemistry for the construction of new stereocenters with high predictability. semanticscholar.org

Stereocontrol in C-H Functionalization

In recent years, the this compound group has emerged as an effective chiral directing group for transition-metal-catalyzed C-H functionalization reactions. semanticscholar.orgnih.gov It enables the synthesis of axially chiral biaryls and other stereochemically complex molecules with high levels of stereocontrol. rsc.orgsemanticscholar.org The stereoselectivity in these reactions is often dictated by the interplay of dynamic kinetic resolution processes and steric effects within the key transition states.

In the context of synthesizing axially chiral biaryls, the this compound directing group can participate in a dynamic kinetic resolution (DKR). nih.govmdpi.com This process is effective for substrates that can undergo rapid racemization (or epimerization in the case of diastereomers) under the reaction conditions.

The chiral catalyst, often a palladium complex, preferentially reacts with one of the rapidly interconverting atropisomers of the sulfoxide-bearing substrate. rsc.orgsemanticscholar.org The sulfoxide group coordinates to the metal center, directing the C-H activation to a specific ortho-position. Because the catalyst is chiral, it forms two diastereomeric intermediates with the two atropisomers of the substrate, one of which reacts much faster than the other. If the rate of atropisomerization is faster than the rate of the C-H functionalization step, the substrate equilibrium is continuously shifted towards the more reactive isomer, allowing for the theoretical conversion of the entire racemic starting material into a single, highly enantioenriched product. nih.govmdpi.com

The stereochemical outcome of sulfoxide-directed C-H functionalization is heavily influenced by steric hindrance in the metallacyclic transition state. rsc.orgresearchgate.net During the C-H activation step, a palladacycle intermediate is typically formed where the sulfoxide oxygen is coordinated to the palladium center. semanticscholar.org

The stereoselectivity arises from minimizing steric clashes within this intermediate. Specifically, there is a significant steric repulsion between the incoming coupling partner (e.g., an acrylate) and the bulky p-tolyl group of the sulfoxide. researchgate.net The transition state that avoids this unfavorable interaction is significantly lower in energy, leading to the preferential formation of one diastereomeric product. For example, in the atropodiastereoselective C-H olefination of biphenyl (B1667301) p-tolyl sulfoxides, the catalytic cycle proceeds through a six-membered palladacycle. The steric repulsion between the acrylate (B77674) and the p-tolyl group is the key factor that controls the axial chirality of the resulting biaryl product. researchgate.net

Reaction Mechanisms

Mechanistic studies on the concurrent oxygen exchange and racemization of aryl sulfoxides, such as phenyl this compound and methyl this compound, in sulfuric acid have revealed a fascinating dependence on the concentration of the acid. capes.gov.broup.com Kinetic data, activation parameters, and the correlation between reaction rates and acidity functions indicate a gradual shift in the reaction mechanism as the concentration of sulfuric acid increases. capes.gov.broup.com In less concentrated sulfuric acid, the reaction proceeds via an SN2-type process, which transitions to a predominantly A-1 like mechanism in sulfuric acid concentrations above 95%. oup.com

Table 1: Influence of Sulfuric Acid Concentration on Reaction Mechanism

| Sulfuric Acid Concentration | Predominant Reaction Mechanism | Key Intermediate/Reactant |

|---|---|---|

| < 75% | SN2-type Process | Water molecule (as nucleophile) |

| > 95% | A-1 like Process | Cation radical or Dication |

In sulfuric acid with concentrations below 75%, the oxygen exchange and racemization reactions are understood to proceed through an SN2-type mechanism. oup.comtandfonline.com This process is characterized by a Walden inversion, where a water molecule acts as the nucleophile in the rate-limiting step. oup.comtandfonline.com The mechanism involves both the entry and displacement of water molecules on the sulfur atom at the axial positions of a trigonal bipyramidal transition state. tandfonline.com

As the concentration of sulfuric acid increases, particularly above 95%, the reaction mechanism shifts to a predominant A-1 like process. oup.com This pathway is distinct from the SN2-type reaction as it does not involve a water molecule in the rate-limiting step. oup.com Instead, detailed kinetic analysis suggests that the A-1 like reaction proceeds through the formation of a highly reactive cation radical (–S+·–) or a dication (–S++–) intermediate. capes.gov.broup.com This change in mechanism highlights the role of the highly acidic medium in generating these charged intermediates, which then facilitate the oxygen exchange and racemization processes. oup.com

The combination of diphenyl sulfoxide and triflic anhydride serves as a potent reagent system for mediating a variety of chemical transformations, including the activation of glycosyl donors. tandfonline.com However, its reaction with certain substrates, such as oxathiane-based thioglycosides, leads to a stereoselective oxidation where the diphenyl sulfoxide acts as both the oxidant and the source of the oxygen atom. tandfonline.com Mechanistic studies, supported by isotopic labeling experiments, have provided evidence for the involvement of unique dicationic intermediates in this sulfoxide transfer process. tandfonline.comtandfonline.com

Experimental evidence from NMR spectroscopy and ¹⁸O-cross-over experiments supports the formation of oxodisulfonium (S-O-S) dication intermediates when sulfoxides are mixed with triflic anhydride at low temperatures. capes.gov.br The reaction mechanism involves the initial formation of a triflyloxy sulfonium (B1226848) ion. capes.gov.br A sulfide (B99878) can then react with this activated species to form a dithiadication intermediate, which subsequently reacts with another molecule of diphenyl sulfoxide to generate the key oxodisulfonium intermediate and diphenyl sulfide as a by-product. capes.gov.br These oxodisulfonium ions have been proposed as reaction intermediates in other contexts, but their existence has been experimentally supported in this system. capes.gov.br

The oxodisulfonium dication intermediates are central to the oxygen-exchange capabilities of this reagent system. tandfonline.com These intermediates can undergo exchange reactions with other sulfoxides. capes.gov.brtandfonline.com This process facilitates not only the transfer of an oxygen atom from the diphenyl sulfoxide reagent to a sulfide substrate but also allows for the interconversion of axial and equatorial sulfoxides in cyclic systems like oxathianes. tandfonline.comtandfonline.com The reversibility of this oxygen-exchange reaction suggests that the stereochemical outcome of the oxidation may be under thermodynamic control, offering a potential strategy for the stereoselective synthesis of sulfoxides. tandfonline.com

Nitrilase-catalyzed Hydrolysis of Cyanomethyl this compound

The enantioselective hydrolysis of cyanomethyl this compound has been successfully achieved using various commercially available nitrilase enzymes. researchgate.net This biocatalytic process yields both the corresponding carboxylic acid and amide. researchgate.net

A key finding from these investigations is that the ratio of the acid and amide products, as well as the stereoselectivity of the conversion, is highly dependent on the specific nitrilase employed in the reaction. Furthermore, research has demonstrated that the absolute configuration of the starting cyanomethyl this compound substrate significantly influences the product distribution. An important mechanistic detail is that the carboxylic acid is not formed from the corresponding amide, indicating that both products are generated in concurrent reaction pathways. Two potential explanations for the observed stereochemical outcomes have been proposed based on these findings. researchgate.net

The general mechanism for nitrilase enzymes involves a catalytic triad (B1167595) of amino acids (glutamic acid, lysine, and cysteine) in the active site. The hydrolysis is initiated by a nucleophilic attack of the cysteine residue on the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which is then hydrolyzed to an acylenzyme, releasing ammonia (B1221849). Subsequent hydrolysis of the acylenzyme intermediate by water yields the carboxylic acid product and regenerates the enzyme. nih.gov

Mechanism of S-CH3 Bond Cleavage on Gold Surfaces

The interaction of chiral (R)-(+)-methyl this compound with a gold surface (Au(111)) has been studied, revealing a partial dissociation of the molecule at room temperature. nih.govacs.org The most susceptible bond in the molecule is the S-CH₃ bond, and its homolytic cleavage upon interaction with the gold surface leads to the formation of a p-tolyl sulfinyl radical and a methyl radical. nih.gov

Theoretical calculations and experimental data indicate that methyl this compound can adsorb onto the Au(111) surface in two distinct adsorption arrangements, each possessing different adsorption and reaction activation energies. nih.govresearchgate.netacs.org The molecule orients itself with the tolyl ring in different positions relative to the surface gold atoms. nih.gov This difference in orientation affects the stability and reactivity of the adsorbed molecule.

In the gas phase, the dissociation of the S-CH₃ bond is an endothermic process with a calculated energy of 1.61 eV. nih.gov However, when adsorbed on the Au(111) surface, the dissociation becomes an exothermic process. acs.org The reaction energy for this cleavage is influenced by the specific adsorption conformer.

| Conformer | Adsorption Energy (ΔE) of Metoso | S-CH₃ Dissociation Energy on Au(111) |

|---|---|---|

| T Conformer | -1.28 eV | -0.2 eV |

| H Conformer | -1.17 eV | -0.31 eV |

The kinetic constant for the primary reaction pathway, which proceeds from the less stable conformer to form the p-tolyl sulfinyl radical, has been estimated to be 0.010 ± 0.005 min⁻¹ at room temperature. nih.gov

Dealkylation in Thiocyanate (B1210189) Formation from Sulfoxides

This compound derivatives can be converted into thiocyanates through a dealkylative cyanation process. nih.govacs.org This transformation is described as an interrupted Pummerer reaction, which proceeds under mild conditions. acs.orgmanchester.ac.uk

The proposed mechanism begins with the electrophilic activation of the sulfoxide, for instance, using triflic anhydride (Tf₂O). This initial step forms a highly reactive intermediate (I₁). nih.govacs.org The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), leads to the formation of a cyanosulfonium triflate intermediate (I₂). This species is then readily dealkylated by the triflate counteranion, resulting in the formation of the p-tolyl thiocyanate and an alkyl triflate. nih.govacs.org

The reaction has been demonstrated with p-tolylmethylsulfoxide, which undergoes clean conversion to p-tolylthiocyanate. acs.org

| Starting Sulfoxide | Product | Yield |

|---|---|---|

| p-Tolylmethylsulfoxide | p-Tolylthiocyanate | 91% |

This dealkylative functionalization is tolerant of a wide range of substituents on the aryl ring and provides a straightforward method for the synthesis of thiocyanates from sulfoxides. nih.gov

Applications in Asymmetric Synthesis and Catalysis

As Chiral Auxiliary

The utility of p-tolyl sulfoxide (B87167) as a chiral auxiliary stems from its ability to form stable carbanions that can undergo highly diastereoselective additions to various electrophiles. The sulfinyl group acts as a stereodirecting element, which can often be removed or transformed after the desired stereocenter has been established. medcraveonline.com

p-Tolyl sulfoxide plays a crucial role in the asymmetric synthesis of numerous optically active compounds, providing access to complex chiral molecules with high enantiomeric excess.

The reaction of nitrones with anions derived from (R)-(+)-methyl this compound provides an efficient route to optically active α-substituted N-hydroxylamines, which can be further transformed into secondary amines. lookchem.comscientificlabs.co.ukresearchgate.netscilit.comscilit.com This method has been successfully applied to the synthesis of optically active N-hydroxy tetrahydroisoquinoline derivatives, which serve as important precursors for various isoquinoline (B145761) alkaloids, such as (R)-(+)-salsolidine. researchgate.net The diastereoselectivity of these additions can be remarkably high, with specific conditions leading to excellent control over the stereochemical outcome. medcraveonline.comresearchgate.net

Optically active β-keto sulfoxides are readily synthesized by the reaction of esters or ketones with α-lithiomethyl this compound. arkat-usa.orgtandfonline.comtandfonline.com For instance, treating racemic α-lithiomethyl this compound with ethyl carboxylates in the presence of (-)-sparteine (B7772259) affords the corresponding optically active β-keto sulfoxides with good optical purities. tandfonline.comtandfonline.com These β-keto sulfoxides are valuable intermediates, as their stereoselective reduction can lead to β-hydroxy sulfoxides, which can then be transformed into chiral epoxides and other natural products. arkat-usa.orgacs.org

(R)-(+)-Methyl this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the macrolide (R)-lasiodiplodin. lookchem.comscientificlabs.co.uklookchem.com It is specifically utilized in the preparation of (R)-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl)nonyl]benzoate, a crucial component for the production of (R)-lasiodiplodin. lookchem.comscientificlabs.co.uklookchem.comsigmaaldrich.cn (R)-lasiodiplodin itself is known for its potent antileukemic activity against human tumors. fishersci.co.ukfishersci.ca

The asymmetric synthesis of α-arylglycinols can be achieved through the addition of lithium methyl this compound to N-(PMP)arylaldimines, followed by a "non-oxidative" Pummerer reaction. medcraveonline.comresearchgate.netlookchem.comresearchgate.net The stereochemical outcome of these additions is influenced by reaction conditions (e.g., temperature) and the electronic properties of the arylidene moiety of the starting imine. High kinetic control at low temperatures (e.g., -70 °C) can lead to excellent diastereoselectivity, particularly with electron-rich N-arylidene groups. researchgate.net

Enantiopure α-sulfinyl carbanions derived from this compound can be added to (S)-N-sulfinimines to provide an efficient route to enantiomerically pure β-(N-sulfinyl)amino sulfoxides. medcraveonline.comcapes.gov.br Stereoselectivity is notably high when the configurations at the sulfur atoms of the two reagents are opposite, leading to the formation of a single diastereoisomer. capes.gov.br These β-(N-sulfinyl)amino sulfoxides can then be transformed into optically pure β-amino alcohols through a stereoselective non-oxidative Pummerer reaction. capes.gov.br Chiral sulfinyl auxiliaries have also demonstrated utility in the stereoselective synthesis of fluorinated amines and amino acids. bioorganica.com.ua

In Asymmetric Synthesis of Optically Active Compounds

Asymmetric Diels-Alder Reactions

Chiral this compound derivatives have been extensively employed as chiral auxiliaries or ligands in asymmetric Diels-Alder reactions, leading to highly diastereoselective cycloadditions. For instance, 1-[2-(p-tolylsulfinyl)]pyrrolyl α,β-unsaturated enones have served as efficient dienophiles. When reacted with cyclopentadiene (B3395910) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or lanthanide triflates (e.g., Yb(OTf)₃), these reactions smoothly yielded endo adducts with excellent diastereoselectivity, often ranging from 92% to 99% diastereomeric excess (d.e.). A notable advantage of this approach is the efficient recovery of the chiral auxiliary, 2-pyrrolesulfoxide, after alcoholysis of the adducts, without any loss of optical purity. oup.comoup.comrsc.org

Another application involves the asymmetric Diels-Alder reaction between vinyl dihydronaphthalenes and enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone. This reaction proceeds with high chemo-, regio-, and diastereoselectivity, particularly on the unsubstituted C(5)-C(6) double bond of the quinone, yielding tetracyclic sulfinyl derivatives with up to five stereogenic centers. The presence of a remote tert-butyl group on the diene significantly influences the selectivity, favoring reaction through the sulfoxide-substituted double bond. nih.gov

Furthermore, novel chiral sulfoxide-1,3-oxazoline ligands have been developed for Lewis acid-catalyzed asymmetric Diels-Alder reactions. In copper(II)-catalyzed reactions, these ligands provided endo cycloadducts with moderate enantioselectivity. scispace.com

Table 1: Examples of Asymmetric Diels-Alder Reactions using this compound Auxiliaries

| Chiral Auxiliary/Dienophile | Diene | Lewis Acid | Product Stereochemistry | Diastereoselectivity (% d.e.) | Recovery of Auxiliary | Reference |

| Chiral cinnamoyl- and crotonyl(2-p-tolylsulfinyl)pyrrole | Cyclopentadiene | AlCl₃ or Yb(OTf)₃ | endo adducts | 92-99 | Efficiently recovered | oup.comoup.com |

| (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone | Vinyl dihydronaphthalene | N/A | Tetracyclic sulfinyl derivative | High (specific data varies) | N/A | nih.gov |

| Chiral sulfoxide-1,3-oxazoline ligands | Cyclopentadiene | Cu(II) | endo cycloadduct | Moderate enantioselectivity | N/A | scispace.com |

Asymmetric Reductive Cyclization

The this compound moiety has been utilized in asymmetric reductive cyclization strategies, particularly in intramolecular Michael additions. A novel methodology involves the asymmetric construction of functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives through the intramolecular Michael addition of ester enolates to vinyl sulfoxides. For instance, the cyclization of 8-((S)-p-tolylsulfinyl)-(2E,7Z)-octadienoate, prepared from 5-hexyn-1-ol, afforded optically pure cyclopentane derivatives. This represents a rare example where vinyl sulfoxide, without additional activation by electron-withdrawing groups, acts as a Michael acceptor, leading to high diastereoselectivity. nii.ac.jp

Asymmetric Synthesis of Propargylic Alcohols

Optically active 1-chloroalkyl p-tolyl sulfoxides serve as versatile acetylide anion equivalents for the asymmetric synthesis of propargylic alcohols. The addition of the carbanion derived from 1-chloroalkyl this compound to carbonyl compounds yields adducts that can be subsequently converted into vinyl chlorides upon heating. Dehydrochlorination of these vinyl chlorides with n-BuLi then affords propargylic alcohols in high yields. This method allows for the asymmetric synthesis of both enantiomers of propargylic alcohols when optically active 1-chloroalkyl this compound and an aldehyde are employed. oup.comoup.com

Stereoselective Synthesis of α-Hydroxy Aldehyde and α-Hydroxy Acid Derivatives

The 1-chloroalkyl p-tolyl sulfoxides, acting as hydroxycarbonyl-, alkoxycarbonyl-, or formamide (B127407) anion equivalents, can be utilized for the stereoselective synthesis of α-hydroxy carboxylic acids and their derivatives. For example, ozonolysis of vinyl chlorides, which are synthesized from 1-chloroalkyl p-tolyl sulfoxides and carbonyl compounds, yields α-hydroxy carboxylic acids and their derivatives in high yields. oup.com Additionally, (R)-methyl this compound has been employed in the one-carbon homologation of 2,3-O-isopropylidene-L-glyceraldehyde to synthesize 2-O-benzyl-3,4-O-isopropylidene-L-erythrose, demonstrating its utility in stereoselective aldehyde synthesis. sigmaaldrich.com

Total Synthesis of Natural Products

Chiral this compound derivatives have been instrumental in the total synthesis of several natural products, leveraging their ability to induce high stereoselectivity.

(+)-hirsutene: The asymmetric total synthesis of (+)-hirsutene has successfully employed chiral sulfinylallyl anions derived from allyl this compound. A key step involved the 1,4-addition reaction of (-)-(S)-allyl this compound with 2-methyl-2-cyclopentenone, achieving high diastereocontrol. This step was crucial for establishing the C-8 stereogenic center. Subsequent reactions included an efficient heterolytic ring closure involving a vinyl thioether moiety, ultimately leading to the formation of the bicyclic framework of (+)-hirsutene. medcraveonline.comillinois.edulookchem.commedcraveonline.comacs.org

(−)-serricornin: The enantioselective synthesis of (−)-serricornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne F.), has been achieved using optically active vinyl sulfoxides. A critical step involved an enantioselective lactonization reaction of an (E)-1-propenyl-(R)-p-tolylsulfoxide derivative with dichloroketene, producing a single diastereomer and enantiomer of a dialkyl butyrolactone intermediate with high enantioselectivity. researchgate.netumich.eduacs.orgscispace.com

Juvenile hormone II: The asymmetric synthesis of juvenile hormone II (JH II) relies on the diastereoselective alkylation and subsequent carbonyl reduction of a β-keto sulfoxide. Alkylation of the β-keto sulfoxide produced a mixture of diastereomers, which upon diastereoselective reduction afforded a β-hydroxy sulfoxide, a key intermediate for the synthesis of JH II. medcraveonline.commedcraveonline.comresearchgate.net

Diastereoselective Additions to Ketones

P-tolyl α-lithio-β-(trimethylsilyl)ethyl sulfoxide has demonstrated high efficiency in conjugate additions to α,β-unsaturated ketones. These reactions proceed with excellent diastereoselectivity, yielding conjugate addition products. The intermediate enolates formed can then be trapped with various electrophiles, such as alkyl halides or aldehydes, to generate products with extremely high stereoselectoselectivity, often resulting in compounds with multiple consecutive chiral centers. capes.gov.brfigshare.comresearchgate.netnih.gov

Diastereoselective Cyclization Reactions

Beyond reductive cyclization, this compound derivatives have also been utilized in other diastereoselective cyclization reactions. For instance, the intramolecular cyclization of enolates derived from p-tolyl α-lithio-β-(trimethylsilyl)ethyl sulfoxide can lead to the formation of chiral cycloalkanecarboxylates. This method provides a convenient route to optically pure compounds, such as chrysanthemate. researchgate.net

Furthermore, nickel(0)-catalyzed carbocyclization reactions involving enones and chiral vinylic sulfoxides have been developed. This methodology allows for the simultaneous construction of two stereogenic centers, yielding cis- and trans-disubstituted cyclopentanes from (E)- and (Z)-vinylic sulfoxides, respectively, with high diastereoselectivity. The stereoselectivity in these reactions is influenced by the coordination of the sulfoxide and ketone to the metal catalyst, with the large tolyl group playing a role in directing the stereochemical outcome. rsc.org

Atropodiastereoselective Synthesis

The p-tolylsulfinyl group has been successfully utilized as a directing group in atropodiastereoselective synthesis, enabling the formation of axial chirality in biaryl compounds. In 2013, Colobert and co-workers demonstrated the use of a chiral phenyl sulfoxide, specifically incorporating a p-tolylsulfinyl moiety, for the diastereoselective olefination of biaryl C(sp2)-H bonds. sigmaaldrich.comchemchart.com This methodology facilitated the synthesis of axially chiral biaryl scaffolds, where the sulfoxide functioned dually as a directing group for regioselective C-H bond activation and as a chiral auxiliary to establish an asymmetric environment. chemchart.com

A critical factor in achieving high stereoselectivity in these reactions is the steric repulsion between the acrylate (B77674) scaffold and the p-Tol group of the chiral sulfoxide. sigmaaldrich.com Further enhancements in both yield and stereoselectivity were observed when 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was employed as the solvent, attributed to its hydrogen bonding interactions with the sulfinyl group. This strategy was later extended to atropo-diastereoselective C-H acetoxylation and halogenation via dynamic kinetic resolution, again leveraging the this compound auxiliary. In 2018, an atropo-diastereoselective arylation reaction was developed using the sulfoxide moiety as both the directing group and chiral auxiliary, allowing for the control of two atropisomeric axes in terphenyl synthesis. chemchart.com

Recoverable Chiral Auxiliaries

A significant challenge in the practical application of chiral auxiliaries is their recovery and reuse. Traditional methods often lead to the degradation or irreversible incorporation of the sulfinyl auxiliary into the product. Addressing this, Arai, Masuda, and Masaki reported in 1997 the successful use of (S)-2-pyrrolyl this compound as a recoverable chiral auxiliary in asymmetric Diels-Alder reactions.

In their studies, chiral cinnamoyl- and crotonyl(2-p-tolylsulfinyl)pyrrole dienophiles underwent smooth cycloaddition with cyclopentadiene in the presence of Lewis acids such as aluminum chloride (AlCl3) or ytterbium triflate (Yb(OTf)3). This yielded the corresponding endo adducts in excellent yields and with high diastereoselectivities.

Table 1: Diastereoselectivity in Diels-Alder Reactions with (S)-2-pyrrolyl this compound auxiliary

| Dienophile Type | Lewis Acid | Diastereoselectivity (d.e.) |

| Cinnamoyl | AlCl3 | 92-99% |

| Crotonyl | Yb(OTf)3 | 92-99% |

| Cinnamoyl | Yb(OTf)3 | 92-99% |

| Crotonyl | AlCl3 | 92-99% |

Crucially, the 2-pyrrolesulfoxide chiral auxiliary was efficiently recovered after alcoholysis of the adduct without any loss of its optical purity, highlighting its potential for practical applications. Another example of a recoverable this compound-based auxiliary is 2-(p-tolylsulfinyl)aniline (APS), which can be cleaved and recovered after diastereoselective C(sp3)-H functionalization without losing its optical integrity. chemchart.com

As Chiral Ligand in Transition-Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxides have emerged as a versatile class of chiral ligands in transition-metal-catalyzed asymmetric reactions. Their structural features, including the proximity of the chiral information to the metal center and the ability to coordinate through either sulfur or oxygen atoms, offer distinct advantages over traditional ligand scaffolds. nih.gov

This compound derivatives have proven effective as directing groups or ligands in various palladium(II)-catalyzed C-H functionalization reactions, enabling the construction of new C-C bonds with high stereocontrol. chemchart.com

White and co-workers pioneered the development of a palladium(II)-catalyzed enantioselective intramolecular allylic C-H oxidation using a novel chiral sulfoxide-oxazoline ligand (cis-ArSOX). chemchart.com This method successfully converted prochiral C-H bonds into chiral isochromans, achieving good yields and excellent enantioselectivities. chemchart.com

Table 2: Representative Enantioselectivities in Pd(II)-catalyzed Intramolecular Allylic C-H Oxidation

| Ligand Type | Enantioselectivity (ee) |

| cis-ArSOX (L5) | 79–95% |

| cis-ArSOX (L149) | Very good |

The modular, tunable, and oxidatively stable nature of the ArSOX scaffold was identified as a key factor contributing to the broad substrate scope and high enantioselectivity observed. chemchart.com Methyl this compound has also been investigated as a Lewis base in the allylation of aldehydes with allyltrichlorosilane, yielding homoallylic alcohols with moderate enantiomeric excesses.

The p-tolylsulfinyl group has been instrumental in achieving diastereoselective C(sp2)-H arylation. As previously mentioned, Colobert and co-workers utilized chiral phenyl sulfoxides as directing groups for the diastereoselective olefination of biaryl C(sp2)-H bonds, leading to the formation of axial chirality. sigmaaldrich.com More recently, in 2018, Wencel-Delord and Colobert further elaborated this strategy by developing an atropo-diastereoselective arylation reaction. This reaction allowed for the synthesis of terphenyls possessing two atropisomeric axes, with the sulfoxide serving as both the directing group and the chiral auxiliary. chemchart.com Mechanistic studies suggest that dynamic kinetic resolution plays a crucial role, with steric hindrance between the p-Tol moiety and the ortho substituent of the aryl iodide coupling partner being essential for stereocontrol. chemchart.com

The application of this compound derivatives extends to the challenging area of asymmetric C(sp3)-H arylation. In 2016, Wencel-Delord, Colobert, and their team developed a chiral bidentate aniline (B41778) sulfoxide-based directing group, 2-(p-tolylsulfinyl)aniline (APS), for palladium(II)-catalyzed diastereoselective functionalization of aliphatic C-H bonds in cyclopropane (B1198618) and cyclobutane (B1203170) carboxylic acid derivatives. chemchart.com This approach enabled both arylation and alkylation reactions, achieving moderate to good diastereoselectivities. chemchart.com

Subsequently, in 2017, the same group reported another successful application of the APS auxiliary for the palladium(II)-catalyzed diastereoselective C(sp3)-H arylation of aliphatic amides. chemchart.com This method demonstrated broad compatibility with various aryl iodide coupling partners. Furthermore, the APS directing group could be recovered efficiently without any loss of its optical purity, enhancing the sustainability of the process. chemchart.com More broadly, N-protected aminosulfoxides, which incorporate a p-tolylsulfinyl moiety, have been disclosed as enantiopure N/S ligands. These ligands have shown high enantioselectivity in Pd-catalyzed direct arylation of cyclopropane carboxylic acid derivatives and have also enabled direct alkynylation with good enantiomeric ratios.

Palladium(II)-catalyzed C-H Functionalization

Cascade sp2 C-H Activation/Intramolecular Asymmetric Allylation

Chiral sulfoxide-containing ligands have been successfully employed in complex cascade reactions to achieve high enantioselectivity. In 2017, Han and co-workers reported a palladium(II)-catalyzed cascade sp2 C–H activation/intramolecular asymmetric allylation reaction. rsc.org This process utilized a chiral sulfoxide-oxazoline (SOX) ligand to facilitate the transformation. rsc.org

The proposed mechanism for this reaction involves a directing group-assisted sp2 C–H palladation, followed by an alkene insertion step. Subsequently, an asymmetric intramolecular allylation occurs via an electrophilic palladation pathway, leading to the formation of chiral products. rsc.org This methodology highlights the capacity of chiral sulfoxide ligands to enable sophisticated bond-forming reactions with precise stereocontrol.

Ir(III)-Catalyzed Enantioselective C-H Amidation

Iridium(III)-catalyzed enantioselective C–H amidation represents a significant advancement in the direct functionalization of C–H bonds to form C–N bonds with high stereocontrol. He and co-workers have made notable contributions in this area, describing an elegant enantioselective synthesis of chiral sulfoxides through the desymmetrization of achiral sulfoxide starting materials via C–H amidation. mdpi.commdpi.com

In this transformation, the achiral starting sulfoxide acts as a directing group. Remarkable levels of enantioselectivity were achieved using an achiral [Cp*tBuIrCl2]2 catalyst in combination with a quaternary-proline derived carboxylic acid. mdpi.com The reaction exhibits broad substrate scope, yielding a variety of highly functionalized sulfoxide derivatives with synthetically attractive amide substitution groups. mdpi.com

Mechanistic studies, including kinetic isotope effect (KIE) experiments (KH/KD = 6.4) and Density Functional Theory (DFT) calculations, suggest that the C–H bond cleavage is the rate- and enantio-determining step. This step proceeds through a concerted metalation-deprotonation mechanism. mdpi.com Furthermore, the resulting amidated sulfoxides offer flexibility for further derivatization, potentially leading to new types of chiral sulfoxide ligands. mdpi.com

The enantioselectivities achieved in these Ir(III)-catalyzed C-H amidation reactions are generally excellent, as summarized in the table below for representative examples:

| Substrate Type (Achiral Sulfoxide) | Catalyst System | Enantioselectivity (ee) | Reference |

| Various functionalized sulfoxides | [CptBuIrCl2]2 + Quaternary-proline derived carboxylic acid | Excellent | mdpi.com |

| Non-symmetrical achiral sulfoxides | [CptBuIrCl2]2 + Quaternary-proline derived carboxylic acid | Enantiomerically enriched via PKR | mdpi.com |

Computational and Spectroscopic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been extensively employed to understand the behavior of methyl p-tolyl sulfoxide (B87167), particularly concerning its interactions with surfaces and intrinsic molecular properties.

Interaction with Metallic Surfaces (e.g., Au(111))

Studies have shown that (R)-(+)-methyl p-tolyl sulfoxide (Metoso) interacts with the Au(111) surface, a process investigated through a combination of photoelectron spectroscopy and DFT calculations. acs.orgscispace.comresearchgate.netnih.govnih.govacs.orgresearchgate.net Upon adsorption, methyl this compound adopts two primary arrangements on the Au(111) surface: the H (hollow) and T (top) conformations. acs.orgnih.gov In both configurations, the sulfur atom of the sulfoxide group is positioned directly atop a gold atom. nih.gov The S-Au bond distances are consistently observed at approximately 2.51 Å for the H conformation and 2.50 Å for the T conformation. nih.gov

The adsorption energies, calculated via DFT, indicate the stability of these configurations on the gold surface. The H conformation exhibits an adsorption energy (ΔE) of 0.94 eV, while the T conformation, which is slightly more stable, has an adsorption energy of 1.05 eV. nih.gov Geometrically, the aromatic ring in the T conformation maintains a quasi-coplanar orientation relative to the surface, whereas in the less stable H conformation, the ring is tilted. nih.gov

Table 1: Adsorption Characteristics of Methyl this compound on Au(111) (DFT Data)

| Conformation | Adsorption Energy (ΔE) | S-Au Distance | Aromatic Ring Orientation |

| H (Hollow) | 0.94 eV | 2.51 Å | Tilted |

| T (Top) | 1.05 eV | 2.50 Å | Quasi-coplanar |

Adsorption Kinetics and Potential Applications in Electronic Devices

The kinetic observations of methyl this compound adsorption on Au(111) suggest that the molecule adsorbs in distinct arrangements, each possessing unique adsorption and reaction activation energies. acs.orgscispace.comresearchgate.netnih.govnih.govacs.org This behavior is crucial for the development of functional molecular materials. Sulfur-based molecules, including sulfoxides, are of significant interest for forming self-assembled monolayers (SAMs) on gold surfaces, which find applications in biosensing, electronics, and nanotechnology. acs.orgscispace.comresearchgate.netnih.govnih.govacs.orgresearchgate.net